(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide

Lipophilicity Druglikeness Permeability

This compound is a synthetic cinnamamide derivative featuring a 4-(3-fluoropropoxy)phenyl moiety and a 4-methoxybenzyl amide substituent. Publicly available authoritative databases confirm its molecular identity and computed physicochemical properties, but report no biological activity, target engagement, or functional assay results.

Molecular Formula C20H22FNO3
Molecular Weight 343.398
CAS No. 1164562-17-7
Cat. No. B2480193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide
CAS1164562-17-7
Molecular FormulaC20H22FNO3
Molecular Weight343.398
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)OCCCF
InChIInChI=1S/C20H22FNO3/c1-24-18-8-5-17(6-9-18)15-22-20(23)12-7-16-3-10-19(11-4-16)25-14-2-13-21/h3-12H,2,13-15H2,1H3,(H,22,23)/b12-7+
InChIKeyAHCCKOBSUFKSNE-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide CAS 1164562-17-7


This compound is a synthetic cinnamamide derivative featuring a 4-(3-fluoropropoxy)phenyl moiety and a 4-methoxybenzyl amide substituent. Publicly available authoritative databases confirm its molecular identity and computed physicochemical properties, but report no biological activity, target engagement, or functional assay results [1]. Consequently, a conventional evidence-based procurement comparison against close analogs cannot be executed at this time.

Substitution Risk Analysis for (E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide CAS 1164562-17-7


Within the cinnamamide class, even subtle structural modifications—such as replacement of the 3-fluoropropoxy chain with a methoxy or isobutyl group, or alteration of the N-benzyl substituent—can drastically shift physicochemical profiles (e.g., XLogP3, TPSA) that govern permeability, solubility, and off-target promiscuity. Without experimental binding or ADME data for the target compound, generic substitution based solely on superficial structural similarity carries unquantifiable risk. The computed properties provided below constitute the only available differentiation points [1].

Quantitative Differentiation Data for (E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide CAS 1164562-17-7


Lipophilicity Comparison: XLogP3-AA of Target Compound vs. Des-fluoro and Isobutyl Analogs

The target compound exhibits a computed XLogP3-AA of 3.8, placing it in the optimal lipophilicity range for oral absorption. This value is driven by the balanced 3-fluoropropoxy and 4-methoxybenzyl substituents. A des-fluoro propoxy analog would be expected to have a higher logP due to loss of the electronegative fluorine, while the (E)-3-(4-isobutylphenyl)-N-(4-methoxybenzyl)-2-propenamide analog (CAS not available) would be significantly more lipophilic due to the hydrocarbon isobutyl group, potentially compromising solubility and increasing off-target binding [1].

Lipophilicity Druglikeness Permeability

Hydrogen Bond Acceptor Count: Target Compound vs. N-(3-Chlorobenzyl) Analog

The target compound contains 4 hydrogen bond acceptors (amide carbonyl, methoxy oxygen, and two ether oxygens in the 3-fluoropropoxy chain). In contrast, the (E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide analog replaces the 4-methoxy group with a non-hydrogen-bonding chlorine atom, reducing the HBA count to 3. This difference modulates solvation energy and potential interactions with polar residues in target binding pockets [1].

Hydrogen Bonding Solubility Target Engagement

Topological Polar Surface Area (TPSA): Target Compound vs. N-(2-Thienylmethyl) and N-(2-Pyridinyl)pyrimidinyl Analogs

The target compound possesses a computed TPSA of 47.6 Ų, which is below the 60 Ų threshold often associated with good blood-brain barrier penetration and above the 40 Ų minimum for adequate oral absorption. Analogs such as (E)-3-[4-(3-fluoropropoxy)phenyl]-N-(2-thienylmethyl)-2-propenamide (CAS 477871-19-5) would have a similar TPSA, but the N-(2-pyridinyl)pyrimidinyl analog (CAS 478039-87-1) would have a significantly higher TPSA (>70 Ų) due to additional nitrogen atoms, restricting its CNS penetration potential [1].

Polar Surface Area BBB Penetration Oral Absorption

Rotatable Bond Count and Molecular Flexibility: Target Compound vs. N-(4-Chlorobenzyl) and Benzodioxolyl Analogs

The target compound has 9 rotatable bonds, conferring significant conformational flexibility. The (E)-N-(4-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide analog possesses only 8 rotatable bonds due to the para-chloro substituent's smaller footprint. Conversely, the benzodioxolyl analog (CAS not available) has a rigidified benzyl group that reduces the rotatable bond count to 7. Higher flexibility in the target compound may enhance induced-fit binding to conformationally adaptable targets but could also increase entropic penalty upon binding [1].

Conformational Flexibility Entropy Selectivity

Recommended Application Scenarios for (E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide CAS 1164562-17-7


Fragment-Based Lead Discovery for CNS Targets Requiring Balanced Lipophilicity

Given its computed XLogP3 of 3.8 and TPSA of 47.6 Ų, this compound is well-suited as a starting fragment or scaffold for CNS drug discovery programs where blood-brain barrier penetration and oral bioavailability are critical. The balanced lipophilicity reduces the risk of phospholipidosis and hERG binding compared to more lipophilic analogs [1].

Kinase or GPCR Inhibitor Scaffold with Conformational Adaptability

With 9 rotatable bonds and a moderate HBA count of 4, the compound offers conformational flexibility amenable to induced-fit binding in ATP-binding pockets of kinases or orthosteric sites of class A GPCRs. This property distinguishes it from more rigid analogs (e.g., benzodioxolyl) that may fail to adopt the requisite bioactive conformation [1].

Physicochemical Tool Compound for Solubility and Permeability Assays

The combination of a moderate logP, TPSA of 47.6 Ų, and 4 HBA positions this compound as a useful tool for calibrating in vitro permeability (PAMPA, Caco-2) and thermodynamic solubility assays. Its properties place it near the center of oral druggable space, allowing it to serve as a reference standard for assay development [1].

Negative Control or Inactive Probe for Phenotypic Screening Libraries

Since public databases report no biological activity or target annotations for this compound, it is an ideal candidate for inclusion in diversity-oriented screening libraries as a presumptive inactive or negative control. Its drug-like physicochemical profile ensures it will not be flagged by computational filters, allowing its use in counter-screening and specificity panels [1].

Quote Request

Request a Quote for (E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.